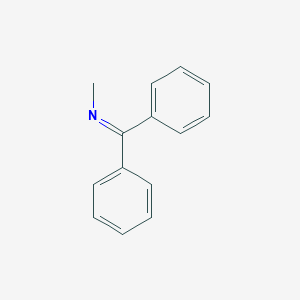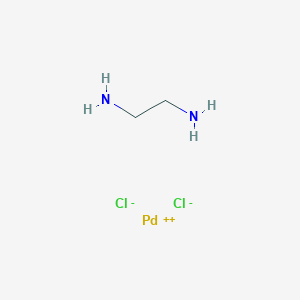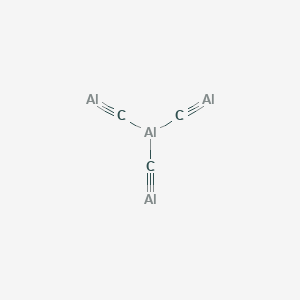
Benzhydrylidene methylamine
Vue d'ensemble
Description
Benzhydrylidene methylamine is a chemical compound with diverse applications in organic synthesis and medicinal chemistry. It is known for its involvement in various chemical reactions and possesses unique physical and chemical properties.
Synthesis Analysis
- Highly Stereoselective Strecker Synthesis : A study by (Takamatsu et al., 2017) discusses the Strecker synthesis of benzhydrylamine derivatives with high diastereomeric excess, demonstrating the potential for creating enantioenriched compounds.
- Practical Syntheses of N‐Acetylbenzhydrylamines : (Castagnolo et al., 2007) developed practical routes for synthesizing enantiomerically pure benzhydrylamine derivatives.
- Substituted Benzhydrylamines Synthesis : The work by (Dejaegher et al., 2002) evaluated the synthesis of substituted benzhydrylamines, highlighting optimized methods for production.
Molecular Structure Analysis
- N-Benzhydrylidenebenzhydrylamine : (Mehrotra & Pandey, 1980) discuss the photolysis of benzhydrylamine leading to the formation of N-benzhydrylidenebenzhydrylamine, providing insights into its molecular structure.
Chemical Reactions and Properties
- Reactions with Methylamine Dehydrogenase : A study by (Davidson et al., 1992) examines the reactions of benzhydrylamines with enzymes, suggesting a carbanionic reaction intermediate.
- Photochemical Transformations : The research by (Mehrotra & Pandey, 1980) also highlights the photochemical transformations of benzhydrylamine.
Physical Properties Analysis
- Hydrogen-Bonding Characteristics : The work by (Dunkers & Ishida, 1995) on N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine provides insights into the hydrogen-bonding characteristics, which are crucial for understanding the physical properties of benzhydrylamine derivatives.
Chemical Properties Analysis
- Carbocation Stabilities and Reactivity : A study by (Schindele et al., 2002) investigates the carbocation stabilities and electrophilic reactivity of benzhydryl cations, providing a comprehensive understanding of the chemical properties of benzhydrylidene methylamine.
Applications De Recherche Scientifique
Neuroprotective Properties : N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine, a derivative of benzhydrylidene methylamine, has demonstrated neuroprotective properties against dopaminergic toxins. It protects mitochondria by preventing swelling, maintaining electrical potential, and protecting against oxidation. This compound also inhibits mitochondria-mediated apoptosis, suggesting potential use in neurodegenerative disorders (Battaglia et al., 2006).
Nucleophilic Reactivity Studies : Studies on the kinetics of reactions involving benzhydrylidene methylamine derivatives provide insights into nucleophilic reactivities. These studies are crucial in understanding the chemical properties and reactivity patterns of such compounds (Nigst et al., 2012).
Potential Antipsychotic Agents : Certain N-substituted benzhydrylidene methylamine derivatives exhibit D(2) antagonist/5-HT(1A) partial agonist activity. These compounds, like compound 24, have shown promise as atypical antipsychotic agents with a low propensity for causing extrapyramidal side effects (Birch et al., 1999).
Chemical Synthesis and Reactions : Research shows how benzhydrylidene methylamine can be synthesized through reactions with benzylic chlorides and hexamethylphosphoric triamide. These reactions are useful in the field of organic chemistry for creating various compounds (Arimatsu et al., 1975).
Semicarbazide-Sensitive Amine Oxidase Studies : The interaction of benzhydrylidene methylamine derivatives with semicarbazide-sensitive amine oxidases has implications in diabetes research and the study of metabolic processes (Iglesias-Osma et al., 2005).
MAO Inhibitor Research : The synthesis of benzhydrylidene methylamine derivatives, such as pargyline, involves several steps, including the hydrogenation of a Schiff base formed by the condensation of benzaldehyde with methylamine. These compounds have been explored as nonhydrazine monoamine oxidase (MAO) inhibitors (Swett et al., 1963).
Complement Activation Studies : Research involving the reaction of benzhydrylidene methylamine derivatives with components of the immune system, such as human C3, provides insights into the activation of the alternative pathway and binding of C3b to biological targets (Pangburn et al., 1980).
Safety And Hazards
Propriétés
IUPAC Name |
N-methyl-1,1-diphenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMGSLBRZVENEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341893 | |
| Record name | Benzhydrylidene methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzhydrylidene methylamine | |
CAS RN |
13280-16-5 | |
| Record name | Benzhydrylidene methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzhydrylidene methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B81953.png)

![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)







